(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Overview
Description
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound belonging to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group, which is a benzene ring attached to a carbon-carbon double bond.
Mechanism of Action
Target of Action
It is known that similar compounds, such as rhodanine-3-acetic acid derivatives, have been tested as fluorescent probes for bioimaging and aldose reductase inhibitors .
Mode of Action
It is known that rhodanine-3-acetic acid derivatives, which are structurally similar, interact with their targets to exhibit various biological properties .
Biochemical Pathways
Similar compounds have been found to have antibacterial, antifungal, and anticancer activity , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to have antibacterial, antifungal, and anticancer activity , indicating that they may have a broad range of effects at the molecular and cellular levels.
Action Environment
It is known that the properties of similar compounds can be significantly affected by slight changes in the heterocyclic substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of benzaldehyde with rhodanine-3-acetic acid in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzylidene group.
Scientific Research Applications
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoate group.
(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to its specific ester group, which can influence its biological activity and pharmacokinetic properties. The presence of the benzyl group can enhance its ability to interact with hydrophobic pockets in target proteins, potentially increasing its potency as an inhibitor.
Properties
IUPAC Name |
benzyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c22-18(24-14-16-9-5-2-6-10-16)11-12-21-19(23)17(26-20(21)25)13-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2/b17-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDONTLHKYNYKX-LGMDPLHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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